molecular formula C14H20N2O4 B8030947 Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate

Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate

Cat. No.: B8030947
M. Wt: 280.32 g/mol
InChI Key: XRXLFOHKYIMEFU-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a tert-butyl group, a 4-nitrophenyl group, and a propyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl isocyanate with 4-nitroaniline and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of tert-butyl isocyanate with 4-nitroaniline to form tert-butyl N-(4-nitrophenyl)carbamate.

    Step 2: Reaction of tert-butyl N-(4-nitrophenyl)carbamate with propylamine to form this compound.

The reaction conditions typically involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(4-aminophenyl)-N-propylcarbamate.

    Reduction: Formation of propylamine and carbon dioxide.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The carbamate moiety can also interact with enzymes, potentially inhibiting their activity by forming a covalent bond with the active site.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-aminophenyl)-N-propylcarbamate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate: Similar structure but with a methyl group instead of a propyl group.

    Tert-butyl N-(4-nitrophenyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-(4-nitrophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-10-15(13(17)20-14(2,3)4)11-6-8-12(9-7-11)16(18)19/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXLFOHKYIMEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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